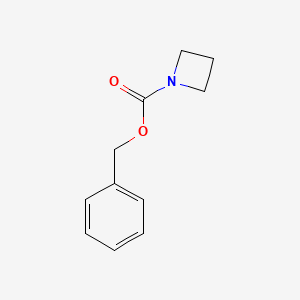

Benzyl azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl azetidine-1-carboxylate is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . It is a liquid at room temperature .

Synthesis Analysis

Azetidines, including this compound, can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope . Another method involves the use of a laboratory-evolved variant of cytochrome P450BM3, P411-AzetS, for the enantioselective one-carbon ring expansion of aziridines .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The InChI key is WXOQIRHYGZFGBS-UHFFFAOYSA-N .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Novel Isomeric Analogs : The compound is instrumental in the synthesis of novel isomeric analogs of dl-proline, such as 2-carboxy-4-methylazetidine. This process involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the isomeric analogs (Soriano, Podraza, & Cromwell, 1980).

Biological and Pharmacological Studies

Investigating Protein Synthesis and Ion Transport : Azetidine-2-carboxylic acid, a closely related compound, has been used to study the relationship between protein synthesis and ion transport in barley roots. This research provides insights into how protein assembly and enzymatic functions are influenced by analogs of proline (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Clinical Trials for Multiple Sclerosis : Benzyl azetidine-1-carboxylate derivatives have been utilized in the development of S1P1 receptor modulators. One such derivative, Siponimod, has completed phase 2 clinical trials for treating relapsing-remitting multiple sclerosis (Pan et al., 2013).

Enzymatic and Chemical Reactions

Biotransformations in Organic Chemistry : The compound has been used in biotransformation processes to produce azetidine-2-carboxylic acids and their derivatives with high enantioselectivity, demonstrating its utility in the field of organic synthesis (Leng, Wang, Pan, Huang, & Wang, 2009).

Dialkylation Studies : Benzyl azetidine-2-carboxylate derivatives have been used in base-promoted α-alkylation studies. This research contributes to the understanding of organic synthesis mechanisms, particularly in the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).

Food Chain Impact Analysis : The presence of azetidine-2-carboxylic acid in the food chain, especially in sugar beets, has been studied. This research has implications for understanding the toxicological effects of such compounds in human consumption (Rubenstein et al., 2009).

Safety and Hazards

Direcciones Futuras

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The review by Mughal and Szostak provides an overview of the synthesis, reactivity, and application of azetidines with a focus on the most recent advances, trends, and future directions .

Mecanismo De Acción

Target of Action

Azetidines, the class of compounds to which it belongs, are known to be used in organic synthesis and medicinal chemistry .

Mode of Action

Benzyl azetidine-1-carboxylate is synthesized through a biocatalytic one-carbon ring expansion of aziridines . A laboratory-evolved variant of cytochrome P450BM3, P411-AzetS, exerts unparalleled stereocontrol over a [1,2]-Stevens rearrangement . This enzyme overrides the inherent reactivity of aziridinium ylides, promoting a transformation which cannot currently be performed using other catalyst classes .

Biochemical Pathways

Azetidines are known to be prepared by various methods including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, which could potentially influence its bioavailability .

Result of Action

The compound is part of the azetidine class, which is known for its broad spectrum of biological properties .

Action Environment

It’s known that the compound is stable at room temperature .

Propiedades

IUPAC Name |

benzyl azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(12-7-4-8-12)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOQIRHYGZFGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]ethyl}but-2-ynamide](/img/structure/B2852817.png)

![N-(butan-2-yl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2852821.png)

![4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline](/img/structure/B2852823.png)

![3-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N,N-dimethylbenzamide](/img/structure/B2852833.png)

![4-[(Cyclopentylamino)sulfonyl]benzoic acid](/img/structure/B2852835.png)